

A Comparative Guide to Spectral Databases for 3-Methyl-3-octanol

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Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038

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For researchers, scientists, and professionals in drug development, access to reliable spectral data is crucial for the identification, characterization, and analysis of chemical compounds. This guide provides a comparative overview of prominent online spectral databases for **3-Methyl-3-octanol**, offering insights into the types of spectra available, data accessibility, and key features of each platform.

Comparison of Spectral Databases for 3-Methyl-3-octanol

The following table summarizes the availability of spectral data for **3-Methyl-3-octanol** across three major publicly accessible databases: NIST WebBook, SpectraBase, and the Spectral Database for Organic Compounds (SDBS).

Database	Mass Spectrometry (MS)	Nuclear Magnetic Resonance (NMR)	Infrared (IR) Spectroscopy	Raman Spectroscopy	Data Accessibility
NIST WebBook	Electron Ionization (EI) mass spectrum available for viewing. [1]	Not available.	Gas-phase IR spectrum available for viewing and downloadable as a JCAMP-DX file. [2]	Not available.	Freely accessible. The mass spectrum image cannot be downloaded due to licensing restrictions, but the IR spectrum is downloadable. [1] [2]
SpectraBase	GC-MS data available.	¹³ C NMR spectrum available.	Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR spectra available.	FT-Raman spectrum available.	Free account required to view full spectra. Limited to 10 searches every 30 days for unregistered users. [3] [4]
SDBS	No data available for 3-Methyl-3-octanol.	No data available for 3-Methyl-3-octanol.	No data available for 3-Methyl-3-octanol.	No data available for 3-Methyl-3-octanol.	Not applicable.

Experimental Protocols

Below are generalized experimental protocols for acquiring the types of spectral data discussed in this guide. These protocols are intended to provide a basic understanding of the methodologies and are not exhaustive.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

- **Sample Preparation:** A dilute solution of **3-Methyl-3-octanol** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Injection:** A small volume of the sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a heated capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).
- **Ionization:** As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Nuclear Magnetic Resonance (^1H and ^{13}C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

- **Sample Preparation:** A few milligrams of **3-Methyl-3-octanol** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

- **Data Acquisition:** The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay or FID) are detected.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks at different chemical shifts, which correspond to the different chemical environments of the ^1H or ^{13}C nuclei in the molecule.

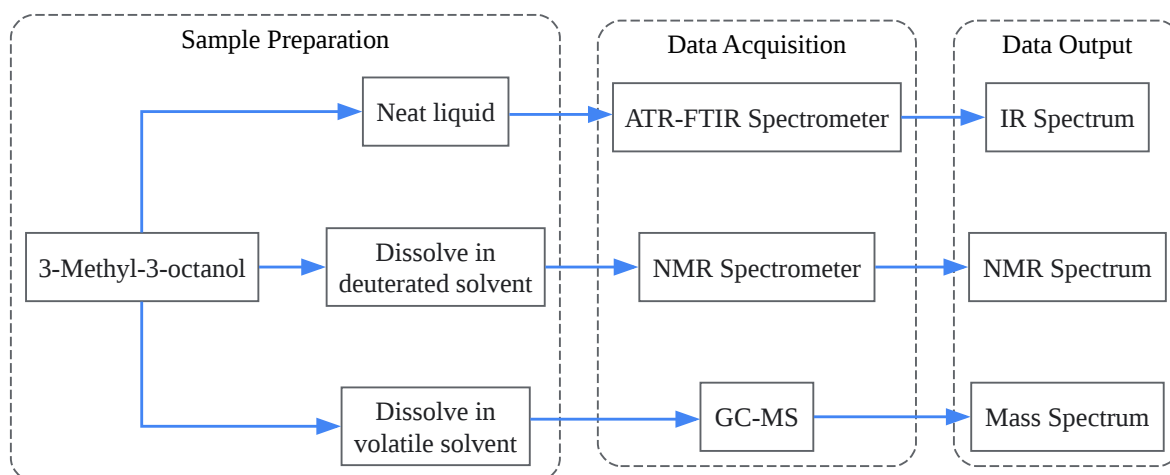
Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of liquid or solid samples with minimal sample preparation.

- **Sample Application:** A small drop of **3-Methyl-3-octanol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:** An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated infrared beam is then directed to a detector.
- **Data Processing:** An interferometer and Fourier transform are used to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

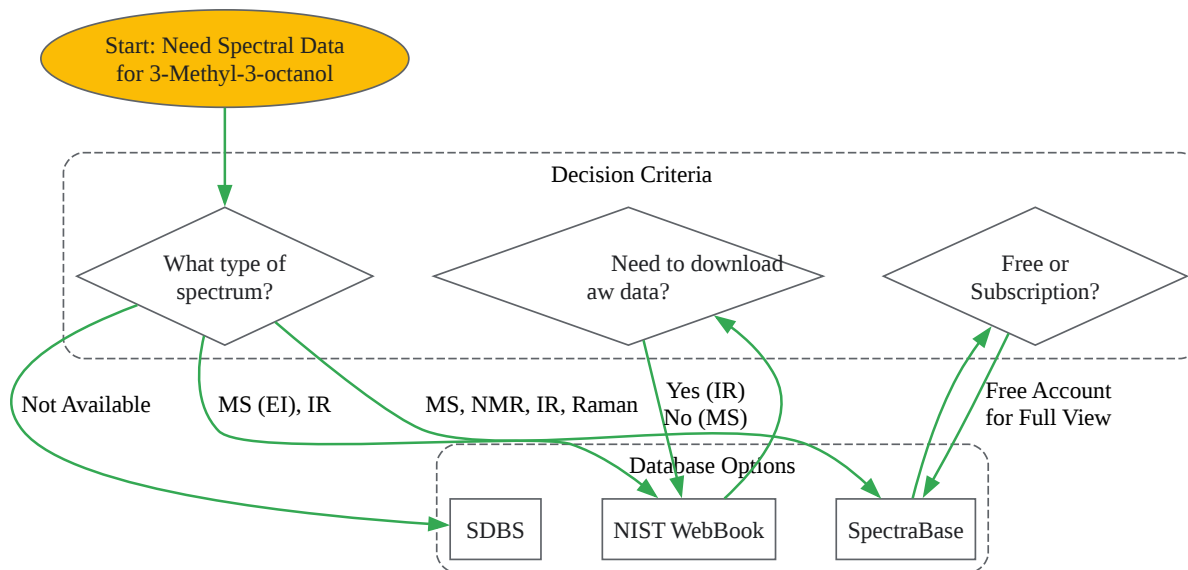
Visualizing Spectral Workflows and Database Selection

The following diagrams illustrate the general workflow for acquiring spectral data and a decision-making process for selecting a suitable spectral database.



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Spectral data acquisition workflow.



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Decision tree for selecting a spectral database.

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